Cy3B carboxylic acid

Description

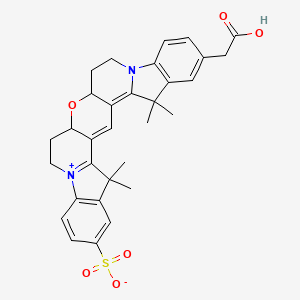

Cy3B carboxylic acid (Cyanine3B carboxylic acid, CAS: 228272-69-3) is a fluorescent dye widely used in biomolecular labeling for imaging and biochemical assays. Its molecular formula is C₃₁H₃₂N₂O₆S, with a molecular weight of 560.66 g/mol . This compound features a carboxylic acid functional group, enabling covalent conjugation to biomolecules like proteins, peptides, and nucleic acids. Cy3B is an optimized derivative of the traditional Cy3 dye, offering enhanced fluorescence quantum yield (0.35–0.45) and photostability, making it suitable for prolonged imaging applications such as fluorescence microscopy and flow cytometry .

Structure

2D Structure

Properties

Molecular Formula |

C31H32N2O6S |

|---|---|

Molecular Weight |

560.7 g/mol |

IUPAC Name |

24-(carboxymethyl)-5,5,27,27-tetramethyl-16-oxa-20-aza-12-azoniaheptacyclo[15.11.0.03,15.04,12.06,11.020,28.021,26]octacosa-1(28),2,4(12),6(11),7,9,21(26),22,24-nonaene-8-sulfonate |

InChI |

InChI=1S/C31H32N2O6S/c1-30(2)21-13-17(14-27(34)35)5-7-23(21)32-11-9-25-19(28(30)32)16-20-26(39-25)10-12-33-24-8-6-18(40(36,37)38)15-22(24)31(3,4)29(20)33/h5-8,13,15-16,25-26H,9-12,14H2,1-4H3,(H-,34,35,36,37,38) |

InChI Key |

KBBYRHUMTYKEFZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)CC(=O)O)N3C1=C4C=C5C(CC[N+]6=C5C(C7=C6C=CC(=C7)S(=O)(=O)[O-])(C)C)OC4CC3)C |

Origin of Product |

United States |

Preparation Methods

Synthesis via Carboxylation of Cyanine Dyes

One of the most direct approaches involves the functionalization of pre-formed cyanine dyes, such as Cy3B, through carboxylation reactions. This method typically employs electrophilic substitution or nucleophilic addition strategies to introduce carboxylic acid groups onto the cyanine framework.

Procedure : The process begins with the synthesis of the cyanine dye core, followed by selective oxidation or electrophilic substitution at reactive sites on the polymethine chain or heterocyclic rings. Oxidative conditions, such as using potassium permanganate or potassium dichromate, can be employed to oxidize methyl groups or other alkyl substituents attached to the dye, converting them into carboxylic acids.

Limitations : The process requires careful control of oxidation conditions to prevent degradation of the dye scaffold and to achieve selective oxidation at desired positions.

Functionalization through Nucleophilic Substitution and Hydrolysis

Another common approach involves the initial synthesis of a cyanine dye with ester or nitrile functionalities, which are then hydrolyzed to yield carboxylic acids:

Ester Hydrolysis : Cyanine dyes bearing ester groups can be hydrolyzed under basic or acidic conditions to produce the free carboxylic acid. This method is straightforward and widely used in dye chemistry.

Nitrile Hydrolysis : Cyanine dyes containing nitrile groups can be hydrolyzed under acidic or basic conditions to form carboxylic acids. This method is particularly useful when nitrile groups are introduced as precursors during dye synthesis.

Carboxylation via Grignard Reagents

The carboxylation of Grignard reagents is a prominent method for synthesizing Cy3B carboxylic acid derivatives:

Procedure : An alkyl or aryl halide precursor is converted into a Grignard reagent, which then reacts with carbon dioxide ($$CO_2$$) to form a magnesium carboxylate intermediate. Acidification of this intermediate yields the corresponding carboxylic acid.

Application : This method is versatile and allows for the introduction of the carboxylic acid group at specific positions on the cyanine scaffold, especially when starting from halogenated precursors.

R−X + Mg → R−MgX

R−MgX + CO₂ → R−COOMgX

R−COOMgX + HCl → R−COOH + MgXCl

Hydrolysis of Cyanine Nitriles or Esters

The hydrolysis of nitrile- or ester-functionalized cyanine dyes is a common route:

Method : Heating with aqueous acid (e.g., HCl) or base (e.g., NaOH) facilitates hydrolysis, converting nitrile or ester groups into carboxylic acids.

Advantages : This method is straightforward, often performed under mild conditions, and can be scaled up efficiently.

Synthesis via Modular Approach Using Zincke Salt Intermediates

Recent synthetic strategies leverage Zincke salts for constructing cyanine dyes with functional groups, including carboxylic acids:

Procedure : Starting from pyridine derivatives, Zincke salts are formed via nucleophilic substitution. These intermediates undergo condensation with heterocyclic compounds to form the cyanine core, which can be functionalized further to introduce carboxylic acids.

Advantages : This approach allows for modular synthesis, enabling the incorporation of diverse functional groups, including carboxylic acids, with high yields and purity.

Data Summary and Comparative Analysis

| Method | Key Reagents/Conditions | Advantages | Limitations | Typical Yield |

|---|---|---|---|---|

| Oxidation of alkylbenzenes and alkenes | KMnO₄, Cr₂O₇, or similar oxidants | Well-established, high yield | Overoxidation risk, dye degradation | 60-85% |

| Hydrolysis of nitriles or esters | H₂SO₄, NaOH, or acid catalysts | Mild conditions, scalable | Requires prior functionalization | 70-90% |

| Carboxylation via Grignard reagents | Mg, CO₂, acid work-up | Specific, versatile | Sensitive to functional groups | 65-80% |

| Zincke salt-mediated synthesis | Pyridine derivatives, heterocycles | Modular, high purity | Multi-step, requires intermediate prep | 50-75% |

Chemical Reactions Analysis

Types of Reactions

Cy 3B undergoes various chemical reactions, including:

Substitution Reactions: Commonly used to attach the dye to nucleic acids or proteins.

Click Chemistry: Utilized for post-synthetic labeling of oligonucleotides.

Amide Bond Formation: Employed to couple the dye to antibodies and other biomolecules.

Common Reagents and Conditions

N-hydroxysuccinimide Esters: Used for coupling reactions.

Maleimide Derivatives: Employed for bioconjugation.

Copper(I)-catalyzed Azide-Alkyne Cycloaddition: Used in click chemistry for efficient labeling

Major Products Formed

The major products formed from these reactions include labeled oligonucleotides, antibodies, and other biomolecules that are used in various scientific assays and imaging techniques .

Scientific Research Applications

Cy 3B has a wide range of applications in scientific research, including:

Genomics: Used in the synthesis of oligonucleotides for mutation detection and gene expression studies.

Biology: Employed in fluorescence resonance energy transfer (FRET) studies to investigate protein-nucleic acid interactions.

Medicine: Utilized in diagnostic assays and imaging techniques to detect and monitor diseases.

Industry: Applied in high-throughput screening assays for drug discovery and development .

Mechanism of Action

Cy 3B exerts its effects through its fluorescent properties. The dye absorbs light at a specific wavelength and emits light at a longer wavelength, which can be detected and measured. The rigid polymethine chain in Cy 3B prevents cis-trans isomerization, resulting in higher fluorescence efficiency and stability. This makes it an ideal probe for various fluorescence-based assays .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Cy3B carboxylic acid belongs to the cyanine dye family, which includes structurally related compounds like Cy3, Cy5, Cy5.5, and Cy7.5 carboxylic acids. Key differences include:

Notes:

- Cy3B contains a sulfur atom in its structure (C₃₁H₃₂N₂O₆S), contributing to its red-shifted emission (~575–590 nm) compared to Cy3 (~570 nm) .

- Cy5 and higher analogs (Cy5.5, Cy7.5) exhibit longer emission wavelengths, enabling deeper tissue penetration in imaging but lower quantum yields due to increased molecular rigidity .

- Solubility varies: Cy3B and Cy3 are primarily soluble in organic solvents (e.g., DMSO, DMF), whereas Cy5 derivatives are more water-compatible .

Fluorescence Performance

Quantum Yield and Brightness

- Cy3B outperforms Cy3 in quantum yield (0.35–0.45 vs. 0.15–0.25), resulting in higher brightness (ε × QY), where ε (extinction coefficient) is ~130,000 M⁻¹cm⁻¹ for both .

- Cy5 and Cy5.5 have moderate quantum yields (0.25–0.35) but are preferred for near-infrared (NIR) imaging due to reduced autofluorescence in biological samples .

Photostability

Cy3B’s photostability is 2–3× higher than Cy3, attributed to structural modifications that reduce susceptibility to photobleaching . This makes Cy3B ideal for time-lapse microscopy and single-molecule tracking.

Limitations and Trade-offs

- Cost : Cy3B is more expensive than Cy3 due to its optimized properties.

- Wavelength Constraints : Cy3B’s emission overlaps with some cellular autofluorescence, whereas Cy5/Cy7.5 minimize this issue .

Biological Activity

Cy3B carboxylic acid, a derivative of the fluorescent dye Cy3B, has garnered attention in various fields due to its unique properties and potential biological applications. This article delves into its biological activity, synthesis, and implications in research, particularly in cellular imaging and molecular biology.

This compound is characterized by its bright fluorescence and stability, making it suitable for conjugation with nucleic acids and proteins. The synthesis of Cy3B involves several steps, including the production of phosphoramidite monomers that can be incorporated into oligonucleotides. This allows for the creation of a diverse toolkit for molecular biology applications, such as Taqman probes and molecular beacons used in mutation detection .

Biological Activity

Fluorescence in Cellular Imaging

This compound is primarily utilized as a fluorescent probe in cellular imaging. Its ability to emit strong fluorescence upon excitation makes it an ideal candidate for visualizing biological processes at the cellular level. However, its poor cellular uptake due to its anionic nature at physiological pH limits its direct application . To enhance cellular uptake, researchers have conjugated Cy3B to more lipophilic and cationic scaffolds, which facilitate better penetration into cells .

Photouncaging Mechanism

Recent studies have explored the photouncaging capabilities of Cy3B derivatives. When exposed to near-infrared (NIR) light, Cy3B can release carboxylic acids in live cells, providing a controlled method for delivering bioactive compounds . This process has significant implications for targeted drug delivery systems, particularly in hypoxic environments like solid tumors where traditional drug delivery methods may fail.

Case Studies

-

Cellular Uptake Studies

- Objective : Investigate the cellular uptake of this compound.

- Method : HeLa cells were incubated with this compound and analyzed using fluorescence microscopy.

- Findings : The results indicated negligible fluorescence from the free acid, confirming poor uptake. In contrast, conjugates with lipophilic scaffolds showed enhanced fluorescence, indicating successful cellular entry .

-

Photouncaging Efficacy

- Objective : Assess the efficiency of photouncaging under different conditions.

- Method : Various concentrations of Cy3B were irradiated with NIR light in both normoxic and hypoxic conditions.

- Findings : The study demonstrated that while photouncaging was effective under normoxic conditions, hypoxic environments reduced the efficiency significantly due to limited oxygen availability necessary for the photochemical reactions .

Comparative Analysis of Biological Activity

| Property | This compound | Other Fluorescent Dyes |

|---|---|---|

| Fluorescence Intensity | High | Varies |

| Cellular Uptake | Low | Moderate to High |

| Photouncaging Capability | Yes | Limited |

| Stability | High | Varies |

Q & A

Basic Research Questions

Q. What are the primary methods for synthesizing Cy3B carboxylic acid, and how do reaction conditions influence yield and purity?

- Answer : this compound synthesis typically involves functionalizing the cyanine dye (Cy3B) core with a carboxylic acid group. Common routes include:

- Carbodiimide-mediated coupling : Reacting Cy3B amine derivatives with activated carboxylic acids (e.g., succinimidyl esters) under anhydrous conditions .

- Hydrolysis of nitriles : Converting a nitrile group on the Cy3B scaffold to a carboxylic acid via acid- or base-catalyzed hydrolysis .

- Optimization parameters : pH, solvent polarity (e.g., DMF vs. DMSO), and temperature critically affect reaction efficiency. For example, alkaline conditions (pH 9–10) enhance hydrolysis but may degrade light-sensitive cyanine dyes .

- Characterization : Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and structural identity using -NMR (carboxylic proton at δ 10–12 ppm) .

Q. How can researchers validate the stability of this compound under varying experimental conditions (e.g., pH, temperature)?

- Answer : Stability assays should include:

- pH titration : Monitor absorbance spectra (500–600 nm) across pH 2–12 to detect shifts in λmax due to protonation/deprotonation of the carboxylic group .

- Thermal degradation studies : Use accelerated stability testing (e.g., 40°C for 72 hours) with periodic HPLC analysis to quantify decomposition products .

- Light sensitivity : Expose samples to UV/Vis light and measure fluorescence quenching over time to assess photobleaching rates .

Advanced Research Questions

Q. How should researchers resolve contradictions in spectral data (e.g., NMR vs. mass spectrometry) when characterizing this compound derivatives?

- Answer : Discrepancies often arise from:

- Sample purity : Trace solvents (e.g., residual DMSO) or byproducts (e.g., unreacted starting materials) can skew NMR integration ratios. Repurify via preparative HPLC .

- Ionization artifacts in MS : Carboxylic acids may form adducts (e.g., [M+Na]<sup>+</sup>) or undergo in-source fragmentation. Use high-resolution MS (HRMS) with ESI<sup>−</sup> mode for accurate mass determination .

- Cross-validation : Compare data with computational predictions (e.g., DFT-calculated -NMR chemical shifts) and literature analogs .

Q. What strategies optimize the conjugation efficiency of this compound to biomolecules (e.g., antibodies) without compromising fluorescence?

- Answer : Key considerations include:

- Activation chemistry : Use sulfo-NHS esters for aqueous reactions (pH 7.4, 4°C) to minimize hydrolysis. Avoid carbodiimides in the presence of thiols to prevent crosslinking .

- Molar ratio optimization : A 10:1 (dye:protein) ratio typically balances labeling efficiency with aggregation risks. Quantify conjugation via UV-Vis (ε550 nm ≈ 150,000 M<sup>−1</sup>cm<sup>−1</sup>) .

- Post-conjugation validation : Confirm functionality via fluorescence anisotropy or Förster resonance energy transfer (FRET) assays .

Q. How can researchers design experiments to distinguish between this compound’s specific binding vs. nonspecific adsorption in cellular imaging?

- Answer : Methodological controls are critical:

- Competitive inhibition : Pre-incubate cells with excess unlabeled ligand to block target sites; reduced fluorescence indicates specific binding .

- Surface charge modulation : Treat cells with polyanions (e.g., heparin) to minimize electrostatic interactions with the negatively charged carboxylic group .

- Negative controls : Use Cy3B derivatives lacking the carboxylic acid group to assess background signal .

Data Analysis and Presentation Guidelines

Q. What statistical approaches are recommended for analyzing fluorescence intensity variations in this compound-based assays?

- Answer :

- Normalization : Express fluorescence relative to a reference dye (e.g., Cy5) to correct for instrumental variability .

- Error modeling : Use Poisson statistics for photon-counting noise and ANOVA for replicate comparisons (n ≥ 3) .

- Visualization : Present dose-response curves with 95% confidence intervals and significance thresholds (p < 0.05) in graphs .

Q. How should researchers address batch-to-batch variability in this compound synthesis for reproducible studies?

- Answer :

- Standardized protocols : Document reaction parameters (e.g., stirring speed, argon atmosphere) and raw material sources .

- Quality control (QC) metrics : Require ≥95% purity (HPLC), consistent ε values (UV-Vis), and FT-IR confirmation of the carboxylic C=O stretch (~1700 cm<sup>−1</sup>) .

- Interlab validation : Share samples with collaborators to verify reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.